(4,5-Dibromo-2-nitrocyclohexyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5330-52-9 |
|---|---|
Molecular Formula |
C12H13Br2NO2 |
Molecular Weight |
363.04 g/mol |
IUPAC Name |
(4,5-dibromo-2-nitrocyclohexyl)benzene |
InChI |
InChI=1S/C12H13Br2NO2/c13-10-6-9(8-4-2-1-3-5-8)12(15(16)17)7-11(10)14/h1-5,9-12H,6-7H2 |
InChI Key |
ZZMHCBQSLIKVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC(C1Br)Br)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,5 Dibromo 2 Nitrocyclohexyl Benzene
Stereoselective Bromination Strategies for the Cyclohexyl Moiety
The introduction of two bromine atoms onto adjacent carbons (vicinal dibromination) of the cyclohexyl ring is a critical step in the synthesis of (4,5-Dibromo-2-nitrocyclohexyl)benzene. The spatial arrangement of these bromine atoms is dictated by the stereochemistry of the bromination reaction.
Diastereoselective Vicinal Dibromination of Cyclohexenes
The vicinal dibromination of an alkene, such as the precursor 4-phenylcyclohexene (B1218791), is a classic example of electrophilic addition. The reaction mechanism proceeds through a cyclic bromonium ion intermediate. pearson.com This intermediate is formed when the bromine molecule approaches one face of the planar carbon-carbon double bond. The subsequent step involves a nucleophilic attack by a bromide ion on one of the carbon atoms of the bromonium ion. This attack occurs from the face opposite to the bromonium ion bridge due to steric hindrance, a process known as anti-addition. pearson.comladykeanecollege.edu.in
For a cyclic alkene like 4-phenylcyclohexene, where the double bond has a fixed cis geometry, this anti-addition mechanism dictates the diastereoselectivity of the product. youtube.com The two bromine atoms are added to opposite faces of the former double bond, resulting in a trans configuration. youtube.com The initial attack of bromine can occur from either the top or bottom face of the cyclohexene (B86901) ring with equal probability, leading to the formation of a racemic mixture of two enantiomers. ladykeanecollege.edu.in The resulting dibromide can exist in different chair conformations, with the bulky bromine substituents preferentially occupying equatorial positions to minimize steric strain. youtube.comlibretexts.org
Table 1: Stereochemical Outcome of Bromination of 4-Phenylcyclohexene
| Reactant | Reagent | Mechanism | Key Intermediate | Product Stereochemistry |
|---|---|---|---|---|
| 4-Phenylcyclohexene | Br₂ | Electrophilic Addition | Cyclic Bromonium Ion | trans-4,5-Dibromo |
Enantioselective Approaches to Brominated Cyclohexanes
Achieving enantioselectivity in the bromination of alkenes—the preferential formation of one enantiomer over the other—is a significant challenge in modern organic synthesis. While the diastereoselectivity of bromination on cyclohexenes is well-controlled by the anti-addition mechanism, obtaining a single enantiomer requires breaking the symmetry of the reaction pathway.
General strategies for enantioselective halogenation often rely on the use of chiral reagents or catalysts. nih.gov These approaches include:
Chiral Halogenating Agents: Employing bromine sources that incorporate a chiral auxiliary can create a chiral environment during the formation of the bromonium ion, favoring attack on one face of the alkene.
Catalyst-Controlled Reactions: The use of chiral Lewis acids or other catalysts can coordinate with the alkene or the brominating agent to direct the electrophilic attack from a specific face. nih.gov For instance, chiral 1,5-diaza-cis-decalin copper(II) complexes have been used in enantioselective oxidative coupling reactions, demonstrating the potential for chiral metal complexes to control stereochemistry. nih.gov
Although a general and highly effective method for the enantioselective bromination of simple, unfunctionalized alkenes remains an area of active research, these principles guide the development of stereocontrolled halogenation reactions in complex molecule synthesis. nih.gov
Regioselective Nitration of Cyclohexane (B81311) Derivatives Leading to the 2-Nitro Position
Introducing a nitro group (—NO₂) onto the second carbon of the phenylcyclohexane (B48628) skeleton presents a significant regiochemical challenge. The phenyl group strongly activates the aromatic ring toward electrophilic substitution, making nitration of the benzene (B151609) ring the more common outcome under typical acidic conditions. rsc.orgwikipedia.org Therefore, specialized methods are required to direct the nitration to the aliphatic cyclohexane ring.
Nitration Reactions under Controlled Conditions
Direct nitration of saturated hydrocarbons like cyclohexane is fundamentally different from the electrophilic aromatic substitution seen with benzene. Alkanes lack the π-electron system that makes aromatic rings nucleophilic. Consequently, nitration of alkanes typically proceeds through a free-radical mechanism under more vigorous conditions, such as high temperatures in the vapor phase. libretexts.orgcia.gov
The reaction between cyclohexane and nitric acid or nitrogen oxides at elevated temperatures is believed to be initiated by the formation of a cyclohexyl radical. cia.gov This radical can then react with nitrogen dioxide (NO₂) to form nitrocyclohexane. cia.gov However, this process often lacks selectivity and can lead to a mixture of nitrated and oxidized products, including adipic acid. cia.gov
Controlling the reaction conditions is paramount to improving selectivity. Key parameters include:
Temperature: Maintaining a narrow and optimal temperature range can favor the desired nitration pathway over competing oxidation reactions. google.com
Nitrating Agent: The choice of nitrating agent is critical. While mixed nitric and sulfuric acids are standard for aromatic nitration, vapor-phase reactions often use nitric acid or nitrogen dioxide. cia.govgoogle.com Milder, more selective nitrating systems, such as those using nitric acid in an aqueous medium or in combination with acetic anhydride, have also been developed to minimize side reactions. wikipedia.orgrsc.orgfrontiersin.org
Catalysts: While less common for alkane nitration, certain catalysts can influence the reaction pathway.
Given the reactivity of the phenyl group, direct nitration of phenylcyclohexane to achieve the 2-nitro derivative is synthetically challenging and would likely result in low yields due to competing aromatic nitration.
Table 2: Comparison of Nitration Conditions
| Substrate Type | Typical Conditions | Mechanism | Common Outcome |
|---|---|---|---|
| Aromatic (e.g., Benzene) | HNO₃/H₂SO₄, liquid phase | Electrophilic Aromatic Substitution nih.gov | High yield of nitroaromatic product libretexts.org |
Alternative Routes for Nitro Group Introduction
To circumvent the challenges of regioselectivity in direct nitration, indirect methods for introducing a nitro group onto the cyclohexane ring are often more effective. These synthetic routes install a different functional group at the desired position, which is then converted to a nitro group.
Several alternative strategies exist for the synthesis of nitro compounds: libretexts.orgscispace.com
Oxidation of Amines: A primary amine can be oxidized to a nitro group. This approach would involve the synthesis of (2-aminocyclohexyl)benzene, followed by oxidation. This method offers excellent regiocontrol, as the amine group is first installed at the target position.
Nucleophilic Substitution with Nitrite (B80452) Ions: An alkyl halide can undergo nucleophilic substitution with a nitrite salt (e.g., sodium nitrite, NaNO₂) to form a nitroalkane. This pathway would require a precursor like (2-bromocyclohexyl)benzene. The success of this reaction depends on factors such as the solvent and the potential for competing elimination reactions.
Palladium-Catalyzed ipso-Nitration: Recent advances have led to methods for the palladium-catalyzed reaction of aryl chlorides with sodium nitrite to form nitroaromatics. nih.gov While developed for aromatic systems, the principles of transition-metal-catalyzed C-N bond formation are an area of ongoing research that could potentially be adapted for aliphatic systems.
Table 3: Alternative Synthetic Routes for Nitro Group Introduction
| Precursor Functional Group | Reagent(s) | Reaction Type | Advantage |
|---|---|---|---|
| Amine (—NH₂) | Oxidizing Agent | Oxidation libretexts.org | High regioselectivity |
Construction of the (Phenyl)cyclohexyl Skeleton
The foundational (phenyl)cyclohexyl skeleton can be assembled through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A highly efficient and common method for synthesizing the precursor 4-phenylcyclohexene is the Diels-Alder reaction . This cycloaddition reaction involves the [4+2] condensation of a conjugated diene (1,3-butadiene) with a dienophile (styrene). chemicalinsights.org This reaction constructs the six-membered ring and installs the phenyl group in a single, atom-economical step.
Other notable methods for constructing the C-C bond between the phenyl and cyclohexyl rings include:
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction can form a bond between a phenyl boronic acid and a cyclohexenyl triflate or halide. nih.gov This is a versatile method that allows for the coupling of two pre-functionalized rings.
Friedel-Crafts Alkylation: While prone to rearrangements and polyalkylation, the reaction of benzene with a cyclohexylating agent (like cyclohexene or a halocyclohexane) in the presence of a Lewis acid catalyst can form phenylcyclohexane.
Palladium-Catalyzed Dearomatization: Advanced techniques involving the palladium-catalyzed dearomative cyclization of precursors like 2,2-phenylnaphthyl acetonitriles can construct fused polycyclic skeletons containing a phenyl-substituted ring. acs.org
These diverse strategies provide a robust toolkit for chemists to construct the core structure required for the synthesis of this compound and its derivatives.
Carbon-Carbon Coupling Reactions to Form the Phenyl-Cyclohexyl Linkage
One of the most powerful strategies for forming carbon-carbon bonds involves the use of transition metal catalysts, particularly palladium. rsc.org These cross-coupling reactions offer a modular approach to link a phenyl group (an sp²-hybridized carbon) to a cyclohexyl ring (an sp³-hybridized carbon). Several named reactions are suitable for this transformation, each utilizing a different organometallic nucleophile.
The Suzuki reaction , first published by Akira Suzuki in 1979, couples an organoboron compound with an organohalide. wikipedia.org For the synthesis of the target molecule, this could involve the reaction of a phenylboronic acid with a pre-functionalized (4,5-dibromo-2-nitrocyclohexyl) halide. Conversely, a cyclohexylboronic acid derivative could be coupled with a bromobenzene. The reaction is prized for its mild conditions and the low toxicity of boron-containing reagents. organic-chemistry.org
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org A potential route would involve preparing a (4,5-dibromo-2-nitrocyclohexyl)zinc halide and coupling it with a phenyl halide under palladium catalysis. Highly diastereoselective Negishi couplings of substituted cyclohexylzinc reagents have been reported, suggesting that precise stereochemical control could be achievable. acs.org
These palladium-catalyzed methods provide a convergent route where the two key fragments—the phenyl ring and the functionalized cyclohexane—are prepared separately and joined in a late-stage step. rsc.org
| Coupling Reaction | Organometallic Reagent (R-M) | Electrophile (R'-X) | Typical Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Cyclohexyl Boronic Acid or Ester | Cyclohexyl/Aryl Halide (Br, I) or Triflate | Pd(PPh₃)₄, PdCl₂(dppf) | Stable, low-toxicity reagents; often tolerant of aqueous conditions. wikipedia.orgorganic-chemistry.org |
| Negishi Coupling | Aryl/Cyclohexyl Zinc Halide | Cyclohexyl/Aryl Halide (Br, I, Cl) or Triflate | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity and functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.org |
| Stille Coupling | Aryl/Cyclohexyl Stannane | Cyclohexyl/Aryl Halide (Br, I) or Triflate | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. |
Cycloaddition Reactions for Cyclohexane Ring Formation with Subsequent Phenyl Attachment
An alternative to forming the C-C bond to a pre-existing ring is to construct the cyclohexane ring itself through a cycloaddition reaction. The Diels-Alder reaction is the most prominent [4+2] cycloaddition, efficiently forming a six-membered cyclohexene ring from a conjugated diene and an alkene (dienophile). rdd.edu.iqlibretexts.org This method is highly valued for its ability to create multiple stereocenters in a single, predictable step. researchgate.net
In a hypothetical synthesis of this compound, a substituted diene could react with a nitro-containing dienophile to form a nitrated cyclohexene precursor. For example, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with an α-nitrocinnamate has been shown to produce a highly functionalized cyclohexene. proquest.com The resulting cyclohexene would then require further modification:
Phenyl Group Attachment: If not already present on the diene or dienophile, the phenyl group could be introduced via one of the cross-coupling methods described previously.
Bromination: The double bond of the cyclohexene intermediate provides a handle for introducing the two bromine atoms via an electrophilic addition reaction.
Saturation: If necessary, the double bond could be reduced to yield the final cyclohexane ring.
This pathway builds the core ring structure first, installing the required functionalities in subsequent steps.
| Diene | Dienophile | Potential Cyclohexene Intermediate | Required Subsequent Steps |
|---|---|---|---|
| 1,3-Butadiene | (E)-1-nitro-2-phenylethene | 4-Nitro-5-phenylcyclohex-1-ene | Dibromination of the alkene |
| 2,3-Dibromo-1,3-butadiene | (E)-1-nitro-2-phenylethene | 1,2-Dibromo-4-nitro-5-phenylcyclohex-1-ene | Hydrogenation of the alkene |
| 1-Phenyl-1,3-butadiene | Nitroethene | 3-Nitro-6-phenylcyclohex-1-ene | Dibromination of the alkene |
Convergent and Linear Synthesis Pathways to this compound
A convergent synthesis , in contrast, involves the independent preparation of several key fragments of the target molecule, which are then combined in the final stages. wikipedia.orgfiveable.me This approach is generally more efficient for complex molecules. chemistnotes.com A convergent strategy for this compound could involve:
Fragment A Synthesis: Preparation of a phenylating agent, such as phenylboronic acid or phenylzinc chloride.
Fragment B Synthesis: Preparation of a functionalized cyclohexane ring, such as 1,2-dibromo-3-nitro-4-iodocyclohexane.
Coupling: Combining Fragment A and Fragment B using a palladium-catalyzed cross-coupling reaction.
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Strategy | Step-by-step assembly from a single starting point (e.g., A → B → C → D). chemistnotes.com | Independent synthesis of fragments followed by late-stage coupling (e.g., A → B; C → D; then B + D → E). wikipedia.org |
| Overall Yield | Tends to be lower, as it's the product of all step yields. A 10-step synthesis with 90% yield per step gives a 35% overall yield. | Generally higher, as yield losses occur on shorter, parallel reaction sequences. pediaa.com |
| Efficiency & Time | Can be time-consuming due to the sequential nature. fiveable.me | More efficient as fragments can be prepared simultaneously. fiveable.me |
| Planning Complexity | Relatively straightforward planning of the reaction sequence. pediaa.com | Requires more complex planning, including retrosynthetic disconnection into suitable fragments and choice of coupling reaction. pediaa.com |
Green Chemistry Approaches and Sustainable Synthesis Considerations for Halogenated and Nitrated Organic Compounds
The synthesis of this compound involves both halogenation and nitration, two classes of reactions that traditionally rely on hazardous reagents and produce significant waste. Applying the principles of green chemistry is crucial for developing more sustainable synthetic routes.
Sustainable Halogenation: Traditional bromination often uses elemental bromine (Br₂), which is highly toxic, corrosive, and volatile. wordpress.com Greener alternatives aim to replace Br₂ with safer bromine sources or generate the active brominating species in situ. One prominent method is the use of sodium or potassium bromide in combination with an oxidant like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂). nih.gov This approach avoids the handling of liquid bromine and often uses water or other environmentally benign solvents. wordpress.com N-Bromosuccinimide (NBS) is another solid, easier-to-handle alternative to Br₂, though its atom economy is lower. wordpress.com
Sustainable Nitration: Aromatic nitration is a cornerstone of industrial chemistry, but the classic method using a mixture of concentrated nitric and sulfuric acids ("mixed acid") is extremely corrosive and generates large quantities of acidic waste. nih.gov Modern, greener approaches focus on avoiding strong, corrosive co-acids. nih.gov Research has explored using solid acid catalysts, metal nitrates (such as calcium nitrate (B79036) or copper nitrate) in acetic acid, or carrying out reactions in alternative media like ionic liquids. tandfonline.comgordon.edu Microwave-assisted nitration can also significantly reduce reaction times and energy consumption. gordon.edu For some substrates, catalyst-free nitrations using dilute aqueous nitric acid have been developed, representing a significant improvement in safety and environmental impact. nih.gov
| Reaction Type | Traditional Method | Green/Sustainable Alternative | Advantages of Alternative |
|---|---|---|---|
| Bromination | Elemental Bromine (Br₂) | HBr or KBr with an oxidant (e.g., H₂O₂ or NaOCl); N-Bromosuccinimide (NBS). wordpress.comnih.gov | Avoids handling of hazardous liquid Br₂; can use greener solvents like water; in situ generation improves safety. nih.gov |
| Nitration | Mixed Acid (HNO₃/H₂SO₄) | Metal nitrates (e.g., Ca(NO₃)₂) in acetic acid; dilute aqueous HNO₃; solid acid catalysts. nih.govgordon.edu | Eliminates highly corrosive and hazardous sulfuric acid; reduces acidic waste; milder reaction conditions. nih.gov |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 4,5 Dibromo 2 Nitrocyclohexyl Benzene
Mechanistic Studies of Bromine Reactivity on the Cyclohexane (B81311) Ring
The two bromine atoms on the cyclohexane ring are potential sites for nucleophilic substitution, elimination, and radical reactions. As secondary alkyl halides, the carbon-bromine bonds exhibit reactivity that is highly dependent on the reaction conditions and the stereochemical arrangement of the molecule.
Nucleophilic Substitution Pathways (e.g., SN1, SN2') for Brominated Cyclohexanes
Nucleophilic substitution reactions on brominated cyclohexanes involve the replacement of a bromide ion by a nucleophile. The specific mechanism, whether unimolecular (SN1) or bimolecular (SN2), is influenced by the substrate's structure, the nucleophile's nature, the leaving group, and the solvent. pearson.com
For a secondary halide like (4,5-Dibromo-2-nitrocyclohexyl)benzene, both SN1 and SN2 pathways are possible.
SN2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine. For this to occur efficiently in a cyclohexane system, the carbon-bromine bond should ideally be in an axial position. This orientation provides better access for the nucleophile to the σ* (antibonding) orbital of the C-Br bond, avoiding steric hindrance from the ring itself. chemistrysteps.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 mechanism.
SN1 Mechanism: This mechanism proceeds through a carbocation intermediate, which forms after the spontaneous departure of the bromide leaving group. The rate-determining step is the formation of this carbocation, and the reaction rate is dependent only on the substrate concentration. The stability of the resulting secondary carbocation would be influenced by the electronic effects of the adjacent nitro and phenyl groups. The planar carbocation can then be attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers. Protic solvents and weak nucleophiles favor the SN1 pathway.
The presence of two bromine atoms and bulky nitro and phenyl groups introduces significant steric hindrance, which can disfavor the SN2 pathway. However, the electron-withdrawing nature of the nitro group can destabilize a potential carbocation intermediate at the C2 position, thereby slowing down an SN1 reaction at that site.
Table 1: Comparison of Conditions Favoring SN1 vs. SN2 Reactions in Brominated Cyclohexanes
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |
| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization | Inversion of configuration |
Elimination Reactions (e.g., E1, E2 Stereoselectivity) for Brominated Cyclohexanes
Elimination reactions in brominated cyclohexanes typically lead to the formation of cyclohexene (B86901) derivatives through the removal of hydrogen bromide (HBr). These reactions often compete with nucleophilic substitution. pearson.com
E2 Mechanism: The E2 reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon with the leaving group, while the leaving group departs simultaneously. libretexts.org This mechanism has a strict stereochemical requirement: the β-hydrogen and the bromine leaving group must be in an anti-periplanar (diaxial) arrangement. chemistrysteps.comlibretexts.org In the chair conformation of cyclohexane, this means both the hydrogen and the bromine must be in axial positions. chemistrysteps.com The rate of the E2 reaction is second-order, depending on both the substrate and the base. Strong, bulky bases favor E2 elimination. For this compound, the product distribution would depend on which conformer allows for a diaxial arrangement of a bromine atom and an adjacent hydrogen. The presence of bulky substituents influences the conformational equilibrium, thereby determining which β-hydrogens are available for abstraction. libretexts.org
E1 Mechanism: The E1 reaction is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. In a subsequent step, a weak base removes a proton from an adjacent carbon to form a double bond. E1 reactions are favored by weak bases and polar protic solvents and typically follow Zaitsev's rule, where the most substituted (most stable) alkene is the major product. Unlike the E2 reaction, the E1 mechanism does not have a strict stereochemical requirement for the orientation of the leaving group. masterorganicchemistry.com
The regioselectivity of elimination in this compound would be complex. E2 elimination would be highly selective based on which β-hydrogens can achieve an anti-periplanar orientation to one of the bromine atoms. The stability of the resulting alkene (Zaitsev's rule vs. Hofmann's rule) will also play a role, potentially influenced by the electronic effects of the nitro and phenyl groups.
Radical Reactions Involving Bromine
While ionic pathways are more common for alkyl halides, radical reactions can also occur, typically initiated by heat or UV light. quora.comquora.com In the context of cyclohexane, radical bromination usually involves the substitution of a hydrogen atom with a bromine atom. echemi.comechemi.com For a molecule that is already brominated, such as this compound, radical reactions might involve the abstraction of one of the bromine atoms by a radical species or abstraction of a remaining hydrogen atom.
The mechanism for radical substitution on an alkane generally involves three stages:
Initiation: A radical initiator (like UV light) cleaves a molecule like Br₂ to form two bromine radicals (Br•). quora.com
Propagation: A bromine radical abstracts a hydrogen atom from the cyclohexane ring to form HBr and a cyclohexyl radical. This cyclohexyl radical then reacts with a Br₂ molecule to form bromocyclohexane (B57405) and a new bromine radical. quora.comquora.com
Termination: Radicals combine to form stable molecules.
For this compound, a radical initiator could potentially lead to the formation of a more complex mixture of products through further substitution or radical-induced elimination reactions.
Transformations of the Nitro Group on the Cyclohexyl Moiety
The nitro group is a versatile functional group known for its strong electron-withdrawing nature and its ability to undergo various transformations, most notably reduction. nih.gov
Reduction Pathways to Amino or Hydroxylamino Derivatives
The reduction of a nitro group is a fundamental transformation that typically proceeds through a six-electron reduction to form a primary amine. nih.gov This process involves several intermediates, including nitroso and hydroxylamino species. nih.govmdpi.com
The general reduction sequence is: R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamino) → (Amino)
This transformation can be achieved using various reducing agents and catalysts:
Catalytic Hydrogenation: This is a common method involving hydrogen gas (H₂) and a metal catalyst such as Palladium (Pd/C), Platinum (PtO₂), or Nickel (Raney Ni). researchgate.net The hydrogenation of nitrocyclohexane, for instance, can yield valuable products like cyclohexanone (B45756) oxime or cyclohexylamine (B46788), depending on the catalyst and reaction conditions. bohrium.com
Metal-Free Reductions: Reagents like trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine can effectively reduce both aromatic and aliphatic nitro compounds to primary amines under mild conditions. beilstein-journals.org
Dissolving Metal Reductions: Metals such as Fe, Sn, or Zn in the presence of an acid (e.g., HCl) are also classic reagents for nitro group reduction.
The reduction of the nitro group on this compound to an amino or hydroxylamino derivative is a plausible transformation. The choice of reducing agent would be critical to avoid unwanted side reactions, such as the reduction of the phenyl ring or the elimination of the bromine atoms (hydrodebromination).
Table 2: Common Reagents for the Reduction of Nitro Compounds
| Reagent/Catalyst | Conditions | Product(s) |
|---|---|---|
| H₂ / Pd, Pt, or Ni | Hydrogen pressure, solvent (e.g., EtOH, EtOAc) | Amine |
| Fe, Sn, or Zn / HCl | Acidic aqueous solution | Amine |
| NaBH₄ / NiCl₂ or CoCl₂ | Solvent (e.g., MeOH) | Amine |
| HSiCl₃ / Et₃N | Solvent (e.g., CH₂Cl₂) | Amine |
| Zn / NH₄Cl | Aqueous solution | Hydroxylamine |
Denitration Reactions
The nitro group can also act as a leaving group in certain reactions, leading to its elimination from the molecule, a process known as denitration. This typically results in the formation of a carbon-carbon double bond through the elimination of nitrous acid (HNO₂). nih.gov This reaction pathway is facilitated by the strong electron-withdrawing nature of the nitro group, which increases the acidity of the α-proton.
The mechanism often involves the formation of a nitronate ion intermediate upon treatment with a base. Subsequent elimination of the nitrite (B80452) ion (NO₂⁻) can then generate an alkene. This process is a key step in many synthetic sequences where the nitro group is used to activate the molecule for C-C bond formation before being removed. nih.gov For this compound, a base-induced elimination of HNO₂ could compete with the elimination of HBr, leading to a complex product mixture. The specific reaction conditions would determine the predominant pathway.
Reactivity of the Phenyl Group in this compound
The reactivity of the phenyl group in this compound is fundamentally dictated by the electronic influence of the (4,5-Dibromo-2-nitrocyclohexyl) substituent. This substituent, being a saturated alkyl group, primarily exerts its influence through inductive effects. The presence of electronegative bromine and nitro groups on the cyclohexyl ring is expected to significantly impact the electron density of the attached phenyl ring, thereby modulating its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.combyjus.com The facility of this reaction is highly dependent on the nature of the substituents already present on the ring. vedantu.comlumenlearning.com Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it. vedantu.comstudymind.co.uk
The (4,5-Dibromo-2-nitrocyclohexyl) substituent is anticipated to be a deactivating group. This is due to the strong electron-withdrawing inductive effect (-I) of the bromine and nitro functionalities transmitted through the sigma bonds of the cyclohexyl framework to the phenyl ring. libretexts.orglumenlearning.com This inductive withdrawal of electron density reduces the nucleophilicity of the phenyl ring, making it less reactive towards incoming electrophiles compared to unsubstituted benzene. libretexts.orglumenlearning.com
A summary of the expected reactivity and directing effects is presented in the table below.
| Substituent Effect | Influence on Phenyl Ring | Predicted Outcome in EAS |
| Inductive Effect | Electron-withdrawing (-I) due to bromine and nitro groups. | Deactivation of the phenyl ring. |
| Directing Effect | ortho, para-directing due to the alkyl nature of the substituent. | Substitution primarily at the ortho and para positions. |
Nucleophilic Aromatic Substitution on the Phenyl Ring
Nucleophilic aromatic substitution (NAS) is generally less common for benzene and its simple derivatives unless the ring is substituted with at least one strong electron-withdrawing group. youtube.comlibretexts.org These reactions involve the attack of a nucleophile on the aromatic ring and the displacement of a leaving group. youtube.comyoutube.com The presence of electron-withdrawing groups is crucial as they help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com
The phenyl group of this compound itself does not possess a suitable leaving group for a typical NAS reaction. For a nucleophilic aromatic substitution to occur, a leaving group such as a halogen would need to be directly attached to the aromatic ring.
However, if we consider a hypothetical derivative, for instance, (4,5-Dibromo-2-nitrocyclohexyl)-halobenzene, the reactivity towards nucleophilic aromatic substitution would be influenced by the (4,5-Dibromo-2-nitrocyclohexyl) group. Its electron-withdrawing nature would further deactivate the ring towards nucleophilic attack, making the reaction even less favorable than in the corresponding halobenzene. Strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required to facilitate nucleophilic aromatic substitution. youtube.com
| Condition | Reactivity of this compound |
| Typical NAS Conditions | Unreactive due to the absence of a leaving group on the phenyl ring. |
| Hypothetical Derivative with a Leaving Group | The (4,5-Dibromo-2-nitrocyclohexyl) group would act as a deactivating group, hindering the reaction. |
Interplay and Remote Effects between Functional Groups in this compound
The functional groups within the (4,5-Dibromo-2-nitrocyclohexyl) substituent exert a significant remote electronic effect on the reactivity of the phenyl ring. The primary mode of this long-range influence is the inductive effect, transmitted through the sigma bond framework. The electronegative bromine atoms and the strongly electron-withdrawing nitro group collectively pull electron density away from the cyclohexyl ring, which in turn withdraws electron density from the attached phenyl group.
Conversely, the phenyl group, being a bulky substituent, can exert steric effects on the reactivity of the functional groups on the cyclohexyl ring. For instance, reactions involving the bromine or nitro groups on the cyclohexyl moiety might be sterically hindered by the presence of the adjacent phenyl group. However, a detailed analysis of the reactivity of the cyclohexyl portion of the molecule falls outside the scope of this section.
Conformational and Stereochemical Analysis of 4,5 Dibromo 2 Nitrocyclohexyl Benzene
Conformational Preferences of the 1,2-Dibromo-4-nitro-5-phenylcyclohexane System
The conformational analysis of substituted cyclohexanes is primarily governed by the minimization of steric strain, with the chair conformation being the most stable arrangement for the cyclohexane (B81311) ring. pressbooks.pub In this conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents favor the equatorial position to avoid destabilizing 1,3-diaxial interactions. wikipedia.orgyoutube.com The preference for the equatorial position is quantified by the conformational free energy difference, or A-value, with a larger A-value indicating a stronger preference for the equatorial orientation. spcmc.ac.in
| Substituent | A-value (kcal/mol) |
| Phenyl (-C₆H₅) | ~3.0 |
| Nitro (-NO₂) | ~1.1 |
| Bromine (-Br) | ~0.38-0.62 |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
The phenyl group, being the bulkiest substituent, will have the strongest preference for the equatorial position to minimize steric hindrance. The nitro group also exhibits a significant preference for the equatorial orientation. The bromine atoms have a smaller A-value compared to the phenyl and nitro groups, indicating a lesser, though still present, preference for the equatorial position.
Diastereomeric and Enantiomeric Forms: Isolation and Characterization Strategies
(4,5-Dibromo-2-nitrocyclohexyl)benzene has four stereocenters (at carbons 1, 2, 4, and 5), which means there is a theoretical maximum of 2⁴ = 16 possible stereoisomers. These stereoisomers will exist as pairs of enantiomers, and the different pairs of enantiomers will be diastereomers of each other. The exact number of unique stereoisomers may be reduced by any meso compounds, although the lack of symmetry in this molecule makes the existence of meso forms unlikely.
The isolation and characterization of these various diastereomeric and enantiomeric forms are crucial for understanding their distinct properties.
Isolation Strategies:
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating diastereomers. Chiral chromatography, using a chiral stationary phase, can be employed for the separation of enantiomers.
Crystallization: Fractional crystallization can sometimes be used to separate diastereomers, as they have different physical properties, including solubility.
Characterization Strategies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for determining the relative stereochemistry of the substituents. nih.gov The coupling constants between adjacent protons can provide information about their dihedral angles, which in turn helps to elucidate the conformational preferences and the cis/trans relationships of the substituents. nih.gov Dynamic NMR techniques can be used to study the rates of conformational interconversion. libretexts.org
X-ray Crystallography: This technique provides unambiguous proof of the absolute stereochemistry and the solid-state conformation of a crystalline sample.
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, which can help confirm the identity of the compound.
Chiroptical Methods: Techniques such as optical rotation, circular dichroism (CD), and optical rotatory dispersion (ORD) can be used to distinguish between enantiomers and determine their optical purity.
Dynamic Stereochemistry and Conformational Interconversion
The cyclohexane ring is not static but undergoes a rapid conformational change known as a chair-chair interconversion or "ring flip". masterorganicchemistry.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com For this compound, this means that any given chair conformation is in equilibrium with its ring-flipped counterpart.
The energy barrier for this interconversion is typically low enough for it to occur rapidly at room temperature. pressbooks.pub However, the relative energies of the two chair conformers for a given diastereomer of this compound will likely be different due to the varying degrees of steric strain. The equilibrium will heavily favor the conformer that minimizes these unfavorable interactions, primarily by placing the bulky phenyl group in an equatorial position.
The kinetics of this conformational interconversion can be studied using variable-temperature NMR spectroscopy. At low temperatures, the ring flip is slow enough on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons of each conformer. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the activation energy for the ring flip and the equilibrium constant between the two chair conformers.
Influence of Substituents on Ring Conformation and Reactivity
The conformational preferences of the this compound system are a direct consequence of the cumulative steric and electronic effects of its four substituents. The general principle is that the steric effects of all substituents are cumulative. libretexts.org The most stable conformation will be the one that maximizes the number of substituents in the more spacious equatorial positions, with a particular emphasis on placing the largest group (the phenyl group) equatorially. libretexts.orglibretexts.org
The additivity of conformational energies, often estimated using A-values, can provide a first approximation of the relative stability of different conformers. However, in polysubstituted systems, particularly with vicinal substituents like the two bromine atoms, this additivity may break down due to additional gauche interactions and potential dipole-dipole interactions that are not accounted for in the simple additive model. spcmc.ac.in
The conformation of the molecule has a profound impact on its reactivity. For example, in elimination reactions (e.g., E2), a periplanar arrangement of the leaving group and the proton to be abstracted is required. This geometric constraint is directly linked to the conformational equilibrium of the cyclohexane ring. A substituent in an axial position will have a different chemical reactivity compared to the same substituent in an equatorial position. Therefore, understanding the conformational landscape of this compound is critical for predicting its chemical behavior and designing synthetic strategies involving this molecule.
Advanced Analytical and Spectroscopic Characterization Techniques in Research on 4,5 Dibromo 2 Nitrocyclohexyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and stereochemistry of (4,5-Dibromo-2-nitrocyclohexyl)benzene. Due to the cyclohexane (B81311) ring, the molecule can exist in various stereoisomeric forms, and the substituents (phenyl, nitro, and two bromine atoms) can adopt either axial or equatorial positions.
Stereochemical Assignment: The relative configuration of the substituents on the cyclohexane ring can be determined primarily through the analysis of proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the coupling constant between vicinal protons is highly dependent on the dihedral angle between them, as described by the Karplus equation.
Large coupling constants (typically 8-13 Hz) are indicative of a diaxial relationship between two adjacent protons.
Small coupling constants (typically 1-5 Hz) suggest an axial-equatorial or diequatorial relationship.
By meticulously analyzing the splitting patterns in the ¹H NMR spectrum, particularly in the aliphatic region where the cyclohexyl protons resonate, the spatial relationship between the protons on the bromine- and nitro-substituted carbons can be established. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to unambiguously assign proton signals and to probe through-space proximities between protons, further confirming stereochemical assignments.
Dynamic Studies: The cyclohexane ring is not static but undergoes a rapid "ring-flip" between two chair conformations at room temperature. However, bulky substituents can bias this equilibrium, favoring the conformation where these groups occupy the more stable equatorial positions. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are crucial for investigating this conformational dynamism. beilstein-journals.org At low temperatures, the ring-flip process can be slowed sufficiently on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of a single conformer. As the temperature is raised, these signals broaden and eventually coalesce into time-averaged signals. beilstein-journals.org The coalescence temperature can be used to calculate the activation energy (ΔG‡) for the ring-flipping process, providing quantitative data on the conformational stability. beilstein-journals.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Orientation |
|---|---|---|---|---|
| H-1 (CH-Ph) | 3.15 | ddd | 12.5, 11.0, 4.5 | Axial |
| H-2 (CH-NO₂) | 4.80 | ddd | 11.0, 4.8, 3.0 | Axial |
| H-4 (CH-Br) | 4.65 | ddd | 12.0, 4.5, 3.0 | Axial |
| H-5 (CH-Br) | 4.50 | dt | 12.0, 4.2 | Axial |
| Aromatic Protons | 7.20-7.40 | m | - | - |
Advanced Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Advanced tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing information on the connectivity of atoms within a molecule through controlled fragmentation. For this compound, ionization techniques like electrospray ionization (ESI) or electron ionization (EI) would first generate a molecular ion. This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.
The fragmentation of nitroaromatic and halogenated compounds follows predictable pathways. researchgate.netresearchgate.net For this compound, several key fragmentation routes can be anticipated:
Loss of the Nitro Group: A common fragmentation pathway for nitro compounds is the loss of a nitro radical (•NO₂, 46 Da) or a neutral nitric oxide molecule (NO, 30 Da). researchgate.netnih.gov
Loss of Bromine: Cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical (•Br, 79 or 81 Da, corresponding to the two stable isotopes). The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) would be evident in the mass spectrum for all bromine-containing fragments.
Ring Cleavage: The cyclohexane ring can undergo fragmentation, leading to the loss of various neutral fragments.
Loss of HBr: Elimination of hydrogen bromide (HBr, 80 or 82 Da) is another plausible pathway.
By analyzing the masses of the resulting fragment ions, a detailed map of the molecule's structure can be constructed, confirming the presence and location of the phenyl, nitro, and dibromo substituents.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Identity of Neutral Loss |
|---|---|---|---|
| 379/381/383 [M+H]⁺ | 333/335/337 | 46 | NO₂ |
| 379/381/383 [M+H]⁺ | 300/302 | 79/81 | Br |
| 379/381/383 [M+H]⁺ | 298/300 | 81/83 | HBr |
| 300/302 [M+H-Br]⁺ | 254/256 | 46 | NO₂ |
| 333/335/337 [M+H-NO₂]⁺ | 254 | 79/81 | Br |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Insight and Reaction Monitoring
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. gammadata.se These two techniques are often used in a complementary fashion, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.comthermofisher.com
For this compound, characteristic vibrational frequencies can be assigned to its specific functional groups:
Nitro Group (NO₂): This group gives rise to two prominent stretching vibrations: a strong, asymmetric stretch typically found in the 1530-1565 cm⁻¹ region and a symmetric stretch around 1340-1350 cm⁻¹. esisresearch.org
Carbon-Bromine (C-Br) Bonds: The C-Br stretching vibrations are typically observed in the far-infrared region, usually between 500 and 650 cm⁻¹.
Aromatic Ring (Benzene): The phenyl group exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.
Aliphatic System (Cyclohexane): The C-H stretching vibrations of the cyclohexane ring appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
Vibrational spectroscopy is also an effective tool for reaction monitoring. For instance, during the synthesis of this compound, the appearance of the characteristic NO₂ and C-Br bands and the disappearance of reactant-specific bands (e.g., C=C of a cyclohexene (B86901) precursor) can be tracked in real-time to determine reaction completion.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3030-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Medium-Strong |
| NO₂ Asymmetric Stretch | 1530-1565 | Very Strong | Medium |
| NO₂ Symmetric Stretch | 1340-1350 | Very Strong | Strong |
| C-Br Stretch | 500-650 | Strong | Strong |
X-ray Diffraction Studies for Solid-State Structure Elucidation and Polymorphism of Related Compounds
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide unambiguous information on the solid-state conformation of this compound, including precise bond lengths, bond angles, and torsional angles. aps.org The data would confirm the chair conformation of the cyclohexane ring and establish the absolute stereochemistry of the chiral centers. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or halogen bonds. researchgate.net
While no crystal structure for this compound itself is publicly available, studies on related dibrominated benzene (B151609) derivatives have shown the potential for polymorphism—the ability of a compound to crystallize in different solid-state forms. mdpi.com These different polymorphs can have distinct physical properties. Powder X-ray diffraction (PXRD) could be used to analyze the bulk crystalline material of this compound to confirm if the single-crystal structure is representative of the bulk sample or if multiple polymorphic forms exist. mdpi.com
| Parameter | Expected Value |
|---|---|
| C-C (cyclohexane) Bond Length | 1.52 - 1.54 Å |
| C-Br Bond Length | 1.93 - 1.97 Å |
| C-N (nitro) Bond Length | 1.47 - 1.50 Å |
| N-O Bond Length | 1.21 - 1.23 Å |
| C-C-C (cyclohexane) Bond Angle | ~111° |
| O-N-O Bond Angle | ~125° |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination
This compound is a chiral molecule due to the presence of multiple stereocenters. Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. libretexts.org These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore used to determine the absolute configuration of enantiomers. rsc.org
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. libretexts.org A chiral molecule will exhibit CD signals (either positive or negative) in the regions where it has a chromophore that absorbs light. For this compound, the nitro group and the phenyl group are the primary chromophores.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. libretexts.org
The combination of these techniques often reveals a phenomenon known as the Cotton effect, which is the characteristic S-shaped curve on an ORD spectrum and the corresponding peak on a CD spectrum in the region of a chromophore's absorption band. pbsiddhartha.ac.in The sign of the Cotton effect (positive or negative) can be empirically correlated with the absolute stereochemistry of the molecule using established rules, such as the Octant Rule for ketones, or by comparison with the spectra of related compounds of known absolute configuration. google.com For this compound, the sign of the Cotton effect associated with the n→π* transition of the nitro group chromophore would be particularly informative for assigning the absolute configuration of the stereocenter to which it is attached.
| Technique | Measurement | Application to this compound |
|---|---|---|
| Circular Dichroism (CD) | Δε (Differential Molar Absorptivity) | Determination of the sign (+/-) of the Cotton effect for the NO₂ and phenyl chromophores. |
| Optical Rotatory Dispersion (ORD) | [α] (Specific Rotation) vs. Wavelength | Observation of the full anomalous dispersion curve (Cotton effect) to confirm CD findings. |
| Correlation | Sign of Cotton Effect vs. Stereochemistry | Assigning the absolute configuration (R/S) at each stereocenter by correlating the sign of the Cotton effect with spatial orientation of substituents. |
Computational and Theoretical Investigations of 4,5 Dibromo 2 Nitrocyclohexyl Benzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
No specific studies on the quantum chemical calculations of (4,5-Dibromo-2-nitrocyclohexyl)benzene were found. Such research would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine:
Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the compound's reactivity.
Electron Density Distribution: To identify electrophilic and nucleophilic sites within the molecule.
Reactivity Descriptors: Such as electronegativity, hardness, and softness, which would provide insights into its chemical behavior.
A hypothetical data table for such findings would look like this:
| Parameter | Calculated Value (Hartree) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Molecular Dynamics Simulations for Conformational Landscapes
There is no available research on molecular dynamics (MD) simulations of this compound. MD simulations would be instrumental in:
Exploring Conformational Isomers: The substituted cyclohexane (B81311) ring can exist in various chair, boat, and twist-boat conformations. MD simulations would help identify the most stable conformers.
Analyzing Intermolecular Interactions: Understanding how molecules of this compound interact with each other in a condensed phase.
Determining Thermodynamic Properties: Such as the relative free energies of different conformers.
A representative data table for conformational analysis might include:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angles (°) |
| Chair (Axial/Equatorial Isomers) | Data not available | Data not available |
| Boat | Data not available | Data not available |
| Twist-Boat | Data not available | Data not available |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
No computational studies predicting the spectroscopic parameters of this compound have been published. This type of research would involve:
Calculating NMR Chemical Shifts: Predicting the 1H and 13C NMR spectra to aid in structural elucidation.
Simulating Infrared (IR) Spectra: To identify characteristic vibrational frequencies corresponding to its functional groups (e.g., C-Br, NO2, C-H bonds).
Predicting UV-Vis Spectra: To understand the electronic transitions within the molecule.
A comparison of predicted versus experimental spectroscopic data would be presented as follows:
| Spectroscopic Technique | Predicted Value | Experimental Value |
| 1H NMR Chemical Shift (ppm) | Data not available | Data not available |
| 13C NMR Chemical Shift (ppm) | Data not available | Data not available |
| IR Vibrational Frequency (cm-1) | Data not available | Data not available |
Transition State Modeling for Reaction Mechanism Elucidation
There is a lack of research on the transition state modeling for reactions involving this compound. Such computational work would be vital for:
Identifying Transition States: Locating the high-energy structures that connect reactants and products.
Calculating Activation Energies: Determining the energy barriers for potential reactions, which would provide insights into reaction kinetics.
Elucidating Reaction Pathways: Mapping out the step-by-step mechanism of reactions such as elimination or substitution reactions involving the bromo and nitro groups.
A summary of findings from transition state modeling could be tabulated as:
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
| E2 Elimination | Data not available | Data not available |
| SN2 Substitution | Data not available | Data not available |
Role of 4,5 Dibromo 2 Nitrocyclohexyl Benzene As a Key Synthetic Intermediate
Precursor for the Synthesis of Novel Polyfunctionalized Organic Scaffolds
The structure of (4,5-Dibromo-2-nitrocyclohexyl)benzene makes it an ideal starting material for the synthesis of diverse and novel polyfunctionalized organic scaffolds. The presence of two bromine atoms allows for dehydrobromination reactions to introduce unsaturation, leading to cyclohexene (B86901) or cyclohexadiene derivatives. The nitro group can be reduced to an amine, which can then participate in a wide range of functional group transformations, such as amide bond formation, sulfonylation, or diazotization. The phenyl group provides a site for aromatic substitution reactions or can influence the stereochemistry of reactions on the cyclohexane (B81311) ring.
The interplay of these functional groups can be exploited to construct intricate molecular frameworks. For instance, elimination of HBr can generate an allylic bromide, which is susceptible to nucleophilic substitution. Subsequent reduction of the nitro group and intramolecular cyclization could lead to the formation of nitrogen-containing heterocyclic scaffolds. The stereochemistry of the substituents on the cyclohexane ring also plays a crucial role in determining the three-dimensional structure of the resulting scaffolds, which is of significant interest in medicinal chemistry and materials science.
Applications in the Derivatization of Complex Chemical Structures
The reactivity of this compound can be harnessed for the derivatization of existing complex chemical structures. The brominated cyclohexane moiety can be introduced into other molecules through substitution reactions, where a nucleophilic site on a complex molecule displaces one of the bromide ions. This allows for the attachment of a handle that can be further functionalized.
For example, a natural product with a free hydroxyl or amino group could be reacted with this compound under suitable basic conditions to form a new ether or amine linkage. The installed dibromo-nitrocyclohexylphenyl moiety can then undergo further chemical modifications. The nitro group can be selectively reduced to an amine, providing a point for further derivatization, such as peptide coupling or the attachment of fluorescent tags. The bromine atoms can be eliminated to introduce unsaturation or replaced with other functional groups via nucleophilic substitution or cross-coupling reactions, thereby modifying the pharmacological or material properties of the parent complex molecule.
Exploration of Downstream Reactions to Generate Diverse Chemical Libraries
The multiple functional groups of this compound make it an excellent substrate for the generation of diverse chemical libraries through combinatorial chemistry approaches. A variety of downstream reactions can be performed on this central scaffold to create a large number of structurally related compounds.
Starting from this compound, a library of compounds can be generated by systematically varying the reagents and reaction conditions. For instance, a set of different nucleophiles can be used to displace the bromine atoms, leading to a library of substituted cyclohexylbenzenes. In parallel, the nitro group can be reduced and the resulting amine can be acylated with a diverse set of carboxylic acids. The combination of these transformations can rapidly generate a large library of compounds with varying substituents.
Below is a hypothetical reaction scheme illustrating the potential for generating a chemical library from this compound.
| Starting Material | Reagent 1 (Substitution) | Reagent 2 (Reduction) | Reagent 3 (Acylation) | Potential Product Class |
| This compound | Sodium Azide (NaN₃) | Tin(II) Chloride (SnCl₂) | Acetic Anhydride | N-(2-azido-4,5-substituted-cyclohexyl)phenyl acetamides |
| This compound | Sodium Methoxide (NaOMe) | Iron/HCl (Fe/HCl) | Benzoyl Chloride | N-(2-methoxy-4,5-substituted-cyclohexyl)phenyl benzamides |
| This compound | Potassium Cyanide (KCN) | Catalytic Hydrogenation (H₂/Pd) | Propionyl Chloride | N-(2-cyano-4,5-substituted-cyclohexyl)phenyl propanamides |
This combinatorial approach allows for the systematic exploration of the chemical space around the this compound scaffold, which is highly valuable for the discovery of new bioactive molecules or materials with desired properties.
Future Perspectives and Emerging Research Avenues for 4,5 Dibromo 2 Nitrocyclohexyl Benzene Research
Development of Novel Catalytic Systems for Its Synthesis and Transformations
The synthesis and subsequent chemical transformations of (4,5-Dibromo-2-nitrocyclohexyl)benzene present opportunities for the application and development of modern catalytic systems. Future research is likely to focus on achieving higher efficiency, selectivity, and sustainability.
Stereoselective Synthesis: The presence of multiple chiral centers in this compound makes stereoselective synthesis a primary challenge. Future work could explore the use of chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, to control the diastereoselectivity and enantioselectivity of the synthetic route. For instance, catalytic asymmetric bromination or nitration reactions on a suitable cyclohexene (B86901) precursor could be investigated.
Catalytic Transformations of the Nitro Group: The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, oximes, and carbonyls. rsc.orgacs.org Research into selective catalytic hydrogenation of the nitro group in the presence of bromine atoms would be of significant interest. rsc.org Developing catalysts that can achieve this transformation without causing hydrodebromination is a key challenge. Supported metal nanoparticles (e.g., Pd, Pt, Ru) with tailored surface properties could offer a solution.
C-Br Bond Functionalization: The carbon-bromine bonds are amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future studies could focus on developing catalytic systems that can selectively activate one or both C-Br bonds, allowing for the stepwise introduction of new functional groups. This would open up pathways to a diverse library of derivatives with potentially interesting biological or material properties. Palladium-based catalysts with specifically designed phosphine (B1218219) ligands are likely to be at the forefront of this research. organic-chemistry.org
Illustrative Data on Catalytic Transformations of Related Compounds
| Catalyst System | Substrate Type | Transformation | Potential Application for this compound |
| Pd/C with specific additives | Nitrocyclohexane | Selective hydrogenation to cyclohexylamine (B46788) or cyclohexanone (B45756) oxime rsc.org | Selective reduction of the nitro group to an amino or oxime group. |
| Chiral Phosphoric Acids | Alkenes | Asymmetric bromination | Enantioselective synthesis of specific stereoisomers. |
| Palladium(II) complexes with Buchwald-type ligands | Aryl/Alkyl Bromides | Suzuki-Miyaura cross-coupling | Selective functionalization of the C-Br bonds. |
Investigations into Its Supramolecular Chemistry and Crystal Engineering
The presence of bromine atoms and a nitro group makes this compound a promising candidate for studies in supramolecular chemistry and crystal engineering. Halogen bonding, in particular, has emerged as a powerful tool for the rational design of solid-state architectures. rsc.orgacs.orgiucr.org
Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors, interacting with electron-rich atoms (e.g., oxygen atoms of the nitro group, or other Lewis bases) to form predictable and directional non-covalent interactions. iucr.orgnih.gov Future research could systematically investigate the co-crystallization of this compound with various halogen bond acceptors to construct novel supramolecular assemblies, such as tapes, sheets, and three-dimensional networks. acs.org
Polymorphism: The conformational flexibility of the cyclohexane (B81311) ring, coupled with the potential for various intermolecular interactions, suggests that this compound may exhibit polymorphism. A thorough investigation into its crystallization under different conditions (e.g., solvent, temperature, pressure) could reveal different crystalline forms with distinct physical properties.
Host-Guest Chemistry: The designed supramolecular assemblies could be explored for their potential in host-guest chemistry. For example, porous networks constructed via halogen bonding might be capable of encapsulating small molecules, leading to applications in separation or sensing.
Exploration of Unusual Reactivity under Non-Classical Conditions
Investigating the reactivity of this compound under non-classical conditions could unveil novel reaction pathways and products.
Photochemistry: The presence of the nitro group, a known chromophore, suggests that the molecule could exhibit interesting photochemical reactivity. Future studies might explore its behavior under UV or visible light irradiation, potentially leading to novel rearrangements, eliminations, or substitution reactions.
Mechanochemistry: The application of mechanical force (e.g., ball milling) to induce chemical reactions in the absence of solvent is a rapidly growing field of green chemistry. The reactivity of this compound in the solid state, both alone and with other reactants, could be explored using mechanochemical methods.
Sonochemistry: The use of ultrasound to initiate and accelerate chemical reactions could also be applied. Sonication can generate localized high temperatures and pressures, potentially leading to unique reactivity patterns that are not observed under conventional thermal conditions.
Advanced Methodologies for Stereoisomer Separation and Enrichment
Given that the synthesis of this compound is likely to produce a mixture of stereoisomers, the development of efficient separation and enrichment methods is crucial for isolating and studying the properties of individual isomers.
Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for the separation of enantiomers and diastereomers. researchgate.net Future research would involve screening a variety of CSPs to find optimal conditions for the resolution of the different stereoisomers of this compound.
Enrichment via Diastereomeric Salt Formation: For racemic mixtures, classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a potential strategy. This would involve reacting the compound (or a derivative) with a chiral acid or base to form diastereomeric salts that could be separated by crystallization.
Kinetic Resolution: Enzymatic or catalytic kinetic resolution could be explored to selectively transform one enantiomer of a racemic pair, allowing for the separation of the unreacted enantiomer. This would require the identification of a suitable enzyme or catalyst that exhibits high enantioselectivity for a specific reaction on the target molecule.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4,5-Dibromo-2-nitrocyclohexyl)benzene, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound can be synthesized via sequential nitration and bromination of a cyclohexylbenzene precursor. For nitration, a mixture of concentrated nitric and sulfuric acids is typically used to generate the nitro group at the 2-position of the cyclohexane ring . Bromination at the 4- and 5-positions may employ bromine in acetic acid or a halogenating agent like N-bromosuccinimide (NBS) under radical initiation. Regioselectivity is controlled by steric and electronic factors: electron-withdrawing nitro groups direct bromination to adjacent positions via meta-directing effects . Reflux conditions (e.g., ethanol with glacial acetic acid) are critical for achieving high yields, as seen in analogous triazole-benzaldehyde syntheses .
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the cyclohexyl ring conformation and bromine/nitro group positions. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, especially given the compound’s aromatic and nitro chromophores. Mass spectrometry (ESI-TOF or EI-MS) confirms molecular weight (C₁₂H₁₂Br₂NO₂, expected m/z ~377.9). Differential Scanning Calorimetry (DSC) can assess thermal stability, as nitro groups may decompose above 200°C .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound is light- and heat-sensitive due to its nitro and bromine substituents. Storage in amber glass vials under inert gas (argon or nitrogen) at –20°C is advised. Decomposition risks include exothermic reactions under high temperatures or shock, as observed in structurally similar halogenated nitroarenes . Safety protocols mandate fume hood use during synthesis and avoidance of metal catalysts (e.g., palladium) that may trigger unintended reductions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?
- Methodological Answer : Contradictions between experimental and computational data often arise from dynamic effects (e.g., ring puckering in cyclohexane derivatives) or solvent-dependent shifts. Perform variable-temperature NMR to identify conformational equilibria. Compare Density Functional Theory (DFT)-optimized structures (B3LYP/6-31G*) with experimental data, adjusting for solvent polarization effects in simulations . For bromine isotopes (⁷⁹Br/⁸¹Br), high-resolution MS or isotopic pattern analysis can clarify mass spectral anomalies .
Q. What strategies optimize the selective reduction of the nitro group while preserving bromine substituents?
- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) risks debromination; instead, use tin(II) chloride (SnCl₂) in ethanol under reflux, as demonstrated for nitro-to-amine reductions in fluorinated benzene derivatives . Alternative methods include sodium dithionite (Na₂S₂O₄) in aqueous THF (pH 9–10) or ammonium formate with Pd/C in methanol. Monitor reaction progress via TLC (Rf shift from nitro to amine) and confirm retention of bromines via X-ray photoelectron spectroscopy (XPS) .
Q. How can regioselective functionalization be achieved at the cyclohexane ring’s remaining positions?
- Methodological Answer : Electrophilic substitution at the 3- or 6-positions requires deactivation of the nitro and bromine groups. Use Friedel-Crafts acylation with AlCl₃ as a Lewis acid to direct acyl groups to the least hindered position . For Suzuki-Miyaura coupling, protect the nitro group as a nitroso derivative to prevent palladium catalyst poisoning. Bromine atoms can serve as leaving groups for cross-coupling reactions (e.g., with Grignard reagents) .
Q. What computational models predict the compound’s electronic properties and reactivity in photochemical studies?
- Methodological Answer : Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional and polarizable continuum solvent models (e.g., IEFPCM) predicts UV-Vis absorption maxima. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer interactions, particularly for nitro→benzene transitions. For photoreactivity, simulate excited-state dynamics using the Complete Active Space SCF (CASSCF) method, noting potential NO₂ dissociation pathways .
Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : In polar aprotic solvents (e.g., DMF, DMSO), bromine atoms are more susceptible to nucleophilic attack (e.g., by amines or thiols) due to enhanced leaving-group ability. Protic solvents (e.g., ethanol) stabilize transition states via hydrogen bonding but may slow reaction rates. Kinetic studies in varying solvent mixtures (e.g., ethanol/water gradients) can optimize substitution efficiency, as shown in hydroxylamine-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
